REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[O:5][CH2:6][CH2:7][NH2:8].[O:13]1[CH2:15][CH:14]1[CH2:16][O:17][C:18]1[C:30]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][C:22]=2[CH:21]=[CH:20][CH:19]=1.O.Cl>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[O:5][CH2:6][CH2:7][NH:8][CH2:15][CH:14]([OH:13])[CH2:16][O:17][C:18]1[CH:19]=[CH:20][CH:21]=[C:22]2[NH:23][C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:29]=3[C:30]=12
|
Name
|
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
|
COC1=C(OCCN)C=CC=C1
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
O1C(C1)COC1=CC=CC=2NC3=CC=CC=C3C12
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solid that formed
|
Type
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FILTRATION
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Details
|
Carvedilol hydrochloride hydrate, is filtered
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Type
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WASH
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Details
|
washed with water (20 ml)
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Type
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ADDITION
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Details
|
water (20 ml) containing 5% Sodium carbonate until the pH
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
The dried solution was concentrated to a turbid solution
|
Type
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TEMPERATURE
|
Details
|
cooled overnight to about 4° C
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=CC1OCCNCC(COC=2C=CC=C3C2C=4C=CC=CC4N3)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |